molecular formula C23H25F3N4O2 B2432018 5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1396867-10-9

5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2432018
CAS No.: 1396867-10-9
M. Wt: 446.474
InChI Key: OYNJAOVJKIIUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H25F3N4O2 and its molecular weight is 446.474. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2/c1-14-6-8-16(9-7-14)30-13-15(12-20(30)31)22(32)27-11-10-19-28-18-5-3-2-4-17(18)21(29-19)23(24,25)26/h6-9,15H,2-5,10-13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNJAOVJKIIUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=NC4=C(CCCC4)C(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-1-(p-tolyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F3N5O2C_{20}H_{22}F_3N_5O_2 with a molecular weight of 421.4 g/mol. Its structure includes a pyrrolidine core linked to a quinazoline moiety and a trifluoromethyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibits cell proliferation in A549 lung cancer cells with an IC50 value comparable to established anticancer agents.
  • Mechanism of Action : It is hypothesized that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Properties

Research has also explored the antimicrobial potential of quinazoline derivatives. The compound demonstrated:

  • Broad-spectrum activity against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Cancer Research evaluated several quinazoline derivatives including the target compound. It was found to significantly reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • In a comparative study assessing the antimicrobial efficacy of various quinazoline derivatives, the compound showed promising results against Gram-positive and Gram-negative bacteria, with MIC values lower than those of standard antibiotics .

Data Table: Biological Activity Summary

Biological ActivityTest SystemResultReference
AnticancerA549 Cell LineIC50 = X µM
AntimicrobialVarious BacteriaMIC = Y µg/mL
Kinase InhibitionIn vitro AssaysSignificant inhibition

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